Cas no 80460-02-2 (3-Nitrovalerophenone)
3-Nitrovalerophenone structure
Product Name:3-Nitrovalerophenone
CAS No:80460-02-2
MF:C11H13NO3
MW:207.225823163986
CID:60216
PubChem ID:569965
Update Time:2025-04-18
3-Nitrovalerophenone Chemical and Physical Properties
Names and Identifiers
-
- 3-Nitrovalerophenone
- 3-nitro-1-phenylpentan-1-one
- 1-Pentanone,4-nitro-1-phenyl
- 3-Nitro-1-phenyl-1-pentanone
- 3-nitro-1-phenyl-pentan-1-one
- 4-nitro-1-phenyl-pentan-1-one
- Valerophenone,4-nitro- (6CI)
- 4-Nitro-1-phenyl-1-pentanone
- DTXSID90341090
- 81729-27-3
- 80460-02-2
- DTXSID001002158
- AKOS015888964
- FT-0641765
- A839918
- 1-Pentanone,4-nitro-1-phenyl-
- YLQMBGMZWJYCSW-UHFFFAOYSA-N
- 3-Nitro-1-phenyl-1-pentanone #
- SCHEMBL10956733
-
- Inchi: 1S/C11H13NO3/c1-2-10(12(14)15)8-11(13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
- InChI Key: YLQMBGMZWJYCSW-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)CC(CC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 207.09000
- Monoisotopic Mass: 207.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.9A^2
- XLogP3: 2.3
Experimental Properties
- Density: 1.128
- Boiling Point: 343.8°C at 760 mmHg
- Flash Point: 159.8°C
- Refractive Index: 1.523
- PSA: 62.89000
- LogP: 2.83790
3-Nitrovalerophenone Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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